3,4-Dichloro-2-fluorobenzyl bromide

描述

Contextualization of 3,4-Dichloro-2-fluorobenzyl Bromide

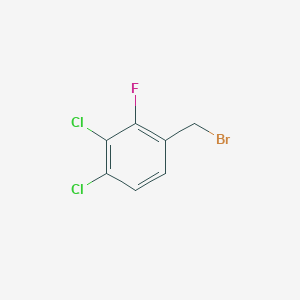

This compound is a specific polyhalogenated aromatic compound. Its structure consists of a benzene (B151609) ring substituted with two chlorine atoms at the 3 and 4 positions, a fluorine atom at the 2 position, and a bromomethyl group. This unique substitution pattern imparts specific chemical properties and reactivity to the molecule, making it a subject of interest in targeted synthetic applications.

Below is a data table summarizing the key identifiers and properties of this compound:

| Property | Value |

| IUPAC Name | 1-(bromomethyl)-3,4-dichloro-2-fluorobenzene uni.lu |

| Molecular Formula | C₇H₄BrCl₂F uni.lu |

| Molecular Weight | 255.88 g/mol |

| CAS Number | Not available |

| Canonical SMILES | C1=CC(=C(C(=C1CBr)F)Cl)Cl uni.lu |

| InChI Key | CXAFUAFGQPJKGK-UHFFFAOYSA-N uni.lu |

Significance of Benzyl (B1604629) Halides in Modern Synthetic Methodologies

Benzyl halides, including benzyl bromides and chlorides, are fundamental reagents in modern organic synthesis. wisdomlib.org They are primarily utilized for the introduction of the benzyl group, a common structural motif in many biologically active molecules and functional materials. wikipedia.orgwikipedia.org The benzyl group can serve as a protecting group for alcohols and carboxylic acids, shielding these functional groups from unwanted reactions during a synthetic sequence. wikipedia.org

Furthermore, benzyl halides are key substrates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include:

Nucleophilic Substitution Reactions: The benzylic carbon is electrophilic and readily undergoes substitution reactions with a wide range of nucleophiles, such as amines, alkoxides, and thiolates. khanacademy.org This allows for the straightforward installation of diverse functional groups.

Cross-Coupling Reactions: Benzyl halides can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures. wisdomlib.orgorganic-chemistry.org

Free Radical Reactions: Under appropriate conditions, the benzylic C-H bond can undergo free-radical bromination to form benzyl bromides. wikipedia.orgkhanacademy.org

The reactivity of benzyl halides can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, can influence the reaction pathways and rates.

Scope and Academic Research Focus on this compound

Academic research on this compound, while not as extensive as for some other benzyl halides, is focused on its potential as a specialized building block in the synthesis of complex organic molecules. The specific arrangement of the chloro and fluoro substituents on the benzene ring can be exploited to achieve selective transformations and to introduce specific functionalities into a target molecule.

The research interest in this compound and its analogs stems from the broader importance of halogenated aromatic compounds in medicinal chemistry and materials science. The presence of halogens can significantly impact a molecule's biological activity, pharmacokinetic properties, and material characteristics. Therefore, compounds like this compound are valuable intermediates for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

While specific, detailed research findings exclusively on this compound are not widely available in the public domain, its utility can be inferred from the well-established reactivity of related polyhalogenated benzyl bromides. For instance, related compounds like 4-bromo-2-fluorobenzyl bromide are used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.ai The reactivity of the bromomethyl group allows for its use in cross-coupling reactions to form essential carbon-carbon bonds. ontosight.ai

Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-3,4-dichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAFUAFGQPJKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Leading to 3,4 Dichloro 2 Fluorobenzyl Bromide

Established Synthetic Routes for Halogenated Benzyl (B1604629) Bromides

The synthesis of halogenated benzyl bromides, including 3,4-Dichloro-2-fluorobenzyl bromide, typically follows one of two major strategies: the direct halogenation of a methyl group on a benzene (B151609) ring or the conversion of other functional groups on the side chain.

Benzylic Bromination of Substituted Toluene (B28343) Precursors

A common and direct method for synthesizing benzyl bromides is the free-radical bromination of the corresponding substituted toluene. jove.com This approach is highly selective for the benzylic position due to the unique stability of the benzylic radical intermediate. libretexts.org The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, which provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution. libretexts.orgchemistrysteps.com

For the synthesis of this compound, the required precursor would be 3,4-dichloro-2-fluorotoluene (B6322701). The reaction proceeds by substituting a hydrogen atom of the methyl group with a bromine atom. youtube.com

The mechanism of benzylic bromination is a free-radical chain reaction involving three key stages: initiation, propagation, and termination. masterorganicchemistry.comacs.org

Initiation: The reaction is initiated by the homolytic cleavage of a small amount of bromine (Br₂) into two bromine radicals (Br•). libretexts.org This cleavage can be induced by heat, UV light, or a radical initiator like benzoyl peroxide or 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). acs.orgchadsprep.com NBS serves as a source for this trace amount of Br₂ by reacting with HBr that is generated during the propagation step. chemistrysteps.com

Propagation: This stage consists of two main steps. First, a bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a molecule of hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. chemistrysteps.comacs.org The stability of this benzylic radical is a key factor, as the unpaired electron can be delocalized over the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.com In the second step, the benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired benzyl bromide product and a new bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The chain reaction is concluded when two radicals combine in various ways, such as two bromine radicals forming Br₂ or a benzyl radical and a bromine radical combining. stackexchange.com

The substituents on the aromatic ring significantly influence the reactivity of the toluene precursor in benzylic bromination. The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms in 3,4-dichloro-2-fluorotoluene, generally decreases the reactivity of the substrate towards radical halogenation. acs.org

However, the reaction conditions dictate the selectivity between side-chain (benzylic) halogenation and aromatic ring halogenation. Radical conditions (heat, light, radical initiators) strongly favor benzylic bromination. stackexchange.comvaia.com In contrast, electrophilic aromatic substitution, which would result in bromination of the benzene ring itself, occurs under different conditions, typically involving a Lewis acid catalyst like FeBr₃ and the absence of light at lower temperatures. stackexchange.comlibretexts.org

Patents for the synthesis of structurally similar compounds provide insight into effective reaction conditions. For instance, the preparation of 4-chloro-2-fluorobenzyl bromide was achieved by reacting 4-chloro-2-fluorotoluene (B1583580) with hydrobromic acid and hydrogen peroxide in the presence of AIBN as a radical initiator. google.com Another patent describes the thermal benzylic bromination of 4-bromo-2-fluorotoluene (B1265965) at temperatures between 100°C and 170°C. google.com Lewis acid catalysis has also been shown to promote benzylic bromination via a radical pathway. nih.gov

| Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| p-Toluic Acid | N-Bromosuccinimide (NBS) | Visible light, CH3CN | p-(Bromomethyl)benzoic acid | acs.org |

| Toluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | CCl4, heat | Benzyl bromide | researchgate.net |

| 4-Chloro-2-fluorotoluene | HBr, H2O2, AIBN | Chlorobenzene, 70°C | 4-Chloro-2-fluorobenzyl bromide | google.com |

| Ethylbenzene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), ZrCl4 | CH2Cl2, room temp, light | (1-Bromoethyl)benzene | nih.gov |

Preparation of Fluorobenzyl Derivatives via Multistep Routes

One versatile multistep route begins with a substituted benzonitrile (B105546), such as 3,4-dichloro-2-fluorobenzonitrile. This pathway involves the transformation of the nitrile group into a bromomethyl group.

A documented process involves the reduction of the benzonitrile derivative to the corresponding benzylamine (B48309) derivative. google.comgoogle.com This benzylamine can then be converted into a benzyl alcohol derivative. google.comgoogle.com The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This transformation is a standard and efficient reaction in organic synthesis, often achieved using reagents like triphenylphosphine (B44618) and N-bromosuccinimide, or hydrobromic acid with a catalyst. tandfonline.comrsc.orggoogle.com

Alternatively, the nitrile group can be hydrolyzed to a carboxylic acid, which is then reduced to the benzyl alcohol using a reducing agent like a borane-dimethyl sulfide (B99878) complex. google.comrsc.org

A critical transformation in the multistep synthesis described above is the conversion of the primary amino group of the benzylamine intermediate into a hydroxyl group to form the benzyl alcohol. This is typically accomplished through diazotization. google.comgoogle.com

The process involves treating the benzylamine with an alkali nitrite, such as sodium nitrite, in the presence of an acid like sulfuric acid. google.comgoogle.com This generates an unstable diazonium salt intermediate. The subsequent reaction with water (hydrolysis) leads to the evolution of nitrogen gas and the formation of the corresponding benzyl alcohol. google.com

This type of reaction is related to the well-known Sandmeyer and Balz-Schiemann reactions, which also proceed via diazonium salt intermediates to introduce halides and other groups onto an aromatic ring. wikipedia.orgwikipedia.orgorganic-chemistry.org The Balz-Schiemann reaction, for instance, is a classic method for introducing fluorine onto an aromatic ring by decomposing a diazonium tetrafluoroborate (B81430) salt. jk-sci.comcas.cnbyjus.com While not directly used in this specific step, these related reactions highlight the versatility of diazonium chemistry in the synthesis of halogenated aromatic compounds.

| Step | Starting Material | Transformation | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | Fluorine-containing benzonitrile | Reduction of nitrile | e.g., Catalytic hydrogenation | Fluorine-containing benzylamine | google.comgoogle.com |

| 2 | Fluorine-containing benzylamine | Replacement of amino with hydroxyl | NaNO2, H2SO4, H2O | Fluorine-containing benzyl alcohol | google.comgoogle.com |

| 3 | Fluorine-containing benzyl alcohol | Conversion of alcohol to bromide | PPh3, NBS | Fluorine-containing benzyl bromide | tandfonline.comrsc.org |

Considerations for Industrial Scale Synthesis

Scaling up the synthesis of halogenated aromatic compounds like this compound for industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. For instance, in the synthesis of related dichlorobromobenzene compounds, managing byproducts is a significant challenge. The formation of isomers, such as 2,3-dichlorobromobenzene when starting from o-dichlorobenzene, can reduce the yield and complicate the purification process. google.com A patented method for preparing 3,4-dichlorobromobenzene highlights the use of the byproduct 2,3-dichlorobromobenzene as a solvent in a multi-stage solution crystallization process to purify the final product, thus avoiding external solvent contamination and improving yield. google.com This approach of utilizing byproducts underscores a key principle in green chemistry and industrial efficiency.

Furthermore, the choice of reaction vessel and the ability to control reaction parameters are crucial. For large-scale production, continuous flow reactors are increasingly favored over traditional batch reactors. A patent for the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride from 2,4-dichloro-5-fluorobenzoic acid describes a process using a tubular reactor. chemicalbook.com This method, which involves reacting the starting material with bis(trichloromethyl) carbonate in toluene at 110°C, achieved a high yield of 99.1% on an industrial scale. chemicalbook.com Such a setup allows for better temperature control and safer handling of reagents.

Advanced Catalytic Approaches in Halogenated Aromatic Synthesis

The synthesis of halogenated aromatic compounds has been significantly advanced by the development of sophisticated catalytic systems. These catalysts, often based on transition metals, can facilitate reactions with high selectivity and efficiency under milder conditions than traditional methods.

Palladium-Catalyzed Methodologies for Related Aryl Halides

Palladium catalysts are highly versatile and have been extensively used in the synthesis of aryl halides and their derivatives. dartmouth.edu They are particularly effective in cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgnih.gov For example, palladium-catalyzed reactions can be used to synthesize diaryl ketones from aryl halides and aldehydes, a process that involves C-H bond activation. acs.org The use of specific ligands, such as picolinamide, is critical for the success of these transformations. acs.org

Another application of palladium catalysis is the synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.gov This method is notable for its mild reaction conditions and broad functional group tolerance. nih.gov Furthermore, palladium-catalyzed aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes provides a route to diaryl difluoromethanes, which are of interest in medicinal chemistry. nih.gov Computational studies have shown that the choice of phosphine (B1218219) ligand is crucial in promoting the transmetallation step in these reactions. nih.gov

Copper-Catalyzed Halide Exchange Reactions

Copper-catalyzed reactions, particularly halide exchange reactions (an "aromatic Finkelstein reaction"), offer a powerful tool for modifying halogenated aromatic compounds. mdma.chorganic-chemistry.orgresearchgate.netnih.govnih.gov This method allows for the conversion of aryl bromides into the more reactive aryl iodides, which can be advantageous for subsequent coupling reactions. mdma.chorganic-chemistry.org The reaction typically employs a copper(I) salt, such as CuI, in the presence of a diamine ligand. mdma.chorganic-chemistry.orgresearchgate.netnih.gov The choice of ligand, solvent, and halide salt all play a crucial role in the reaction's success. mdma.chorganic-chemistry.orgresearchgate.netnih.gov

Research has shown that ligands like (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine can effectively promote the conversion of aryl bromides to aryl iodides in solvents like dioxane. nih.gov These reactions are often tolerant of a wide range of functional groups. organic-chemistry.orgresearchgate.net The conditions for these reactions are generally mild, though they can be sensitive to steric hindrance on the aryl halide. mdma.ch

Optimization of Synthetic Conditions

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. This includes the selection of reagents, their stoichiometric ratios, and the reaction environment.

Reagent Selection and Stoichiometry

The choice and amount of reagents can significantly impact the outcome of the synthesis. For instance, in a patented preparation of 3,4-dichlorobromobenzene, the molar ratio of o-dichlorobenzene to bromine is controlled at 1:1.1. google.com The reaction is carried out in the presence of a catalytic amount of iron powder. google.com

In palladium-catalyzed reactions, the stoichiometry of the catalyst, ligand, and base are all critical parameters. For the synthesis of aldehydes from aryl halides, a one-pot palladium-catalyzed hydroformylation uses tert-butyl isocyanide as a C1 source and a formate (B1220265) salt as a hydride donor, avoiding the need for an additional base. rsc.org

Solvent Effects and Reaction Environment Control

The solvent can influence reaction rates, selectivity, and the solubility of reagents and products. In copper-catalyzed halide exchange reactions, solvents like dioxane, n-butanol, and n-pentanol have been found to be effective. nih.gov The choice of solvent can also affect the equilibrium of the reaction. researchgate.net

Controlling the reaction environment, including temperature and pressure, is also crucial. The preparation of 3,4-dichlorobromobenzene is conducted at a controlled temperature of 20-25°C. google.com After the initial reaction, a multi-stage solution crystallization process is employed, which involves carefully controlled cooling to induce crystal growth and purify the product. google.com

Temperature and Time Parameter Optimization

The optimization of temperature and reaction time is a critical aspect of the synthesis of this compound. The primary method for its synthesis involves the side-chain bromination of 3,4-dichloro-2-fluorotoluene. This reaction is typically initiated by a radical initiator and is highly sensitive to thermal conditions.

The reaction temperature is a key variable that influences both the rate of reaction and the formation of impurities. Generally, the bromination is conducted within a temperature range of 20 to 100 °C, with a more preferential range being 20 to 80 °C. google.com The optimal temperature is a balance between ensuring a sufficient rate of reaction, which is influenced by the decomposition temperature of the initiator, and preventing over-bromination or other side reactions that can occur at higher temperatures. For instance, in the synthesis of similar brominated compounds, it has been observed that increasing the reaction temperature to 30 ± 5 °C can lead to an increase in impurities and a lower yield, with an optimal temperature found to be around 15 ± 5 °C. nih.gov

The duration of the reaction is another crucial parameter. Once the addition of the brominating agent is complete, the reaction mixture is typically stirred for a period ranging from 0.5 to 3 hours at the selected temperature. google.com This allows the reaction to proceed to completion. However, prolonged reaction times can be detrimental, leading to the formation of more impurities. nih.gov Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. nih.gov

The following interactive table illustrates the hypothetical effect of temperature and time on the yield and purity of this compound based on typical optimization studies for similar compounds.

Isolation and Purification Techniques for Product Consistency

To ensure the consistency and high purity of the final product, robust isolation and purification techniques are employed. The choice of method depends on the thermal stability of the this compound and the nature of the impurities present.

For thermally stable benzyl bromides, fractional distillation is a common and effective method for purification. google.com This technique separates compounds based on their different boiling points. Since this compound has a distinct boiling point from the starting material (3,4-dichloro-2-fluorotoluene) and any potential by-products (e.g., dibrominated species), distillation can yield a product of high purity. google.com

Recrystallization is another widely used technique. This method involves dissolving the crude product in a suitable solvent and then allowing it to crystallize, leaving impurities behind in the solvent. For similar brominated compounds, recrystallization from solvents like ethanol (B145695) has been shown to be effective in yielding pure crystals. preprints.org The choice of solvent is critical and is determined by the solubility characteristics of the product and impurities.

For achieving exceptionally high purity, solution multistage crystallization can be utilized. google.com This process involves a series of crystallization steps, which can effectively remove even trace amounts of impurities, leading to a product with very high consistency.

The following interactive table summarizes the primary isolation and purification techniques for this compound.

Mechanistic Studies of Chemical Transformations Involving 3,4 Dichloro 2 Fluorobenzyl Bromide

The primary reactive center of 3,4-Dichloro-2-fluorobenzyl bromide is the benzylic carbon atom, which is susceptible to nucleophilic attack. The stability of the benzylic position, enhanced by the adjacent aromatic ring, allows for a variety of substitution reactions. chemistry.coachlibretexts.org

Nucleophilic Substitution Reactions at the Benzylic Carbon Center

Nucleophilic substitution reactions are fundamental to the chemical transformations of this compound. These reactions involve the replacement of the bromide leaving group by a nucleophile. The reaction can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. ucalgary.canih.gov

The facility of nucleophilic substitution reactions at the benzylic carbon is significantly influenced by the nature of the leaving group. In this context, the bromide ion (Br⁻) is considered an excellent leaving group. libretexts.org Its effectiveness stems from its ability to stabilize the negative charge it acquires upon departing from the substrate.

Several factors contribute to the efficacy of bromide as a leaving group:

Weak Basicity: Good leaving groups are typically weak bases. masterorganicchemistry.com Bromide is the conjugate base of hydrobromic acid (HBr), which is a strong acid. This implies that the bromide ion is a stable, weak base and is therefore readily displaced. masterorganicchemistry.com

Polarizability: Bromine is a large, polarizable atom. libretexts.org Its diffuse electron cloud can effectively delocalize the negative charge, leading to a more stable anion compared to smaller, less polarizable halogens like fluoride (B91410). This high polarizability also facilitates the weakening and breaking of the carbon-bromine bond in the transition state.

Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. libretexts.org This relatively lower bond dissociation energy means less energy is required to cleave the C-Br bond during the rate-determining step of the substitution reaction, whether it be SN1 or SN2.

The general order of leaving group ability for halogens in nucleophilic substitution is I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the strength of their conjugate acids and their stability as anions. masterorganicchemistry.com

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |

|---|---|---|---|

| I⁻ | HI | -10 | Highest |

| Br⁻ | HBr | -9 | High |

| Cl⁻ | HCl | -7 | Moderate |

| F⁻ | HF | 3.2 | Low (Poor) |

This table illustrates the correlation between the leaving group's basicity (indicated by the pKa of its conjugate acid) and its general reactivity in nucleophilic substitution reactions.

Benzyl (B1604629) halides like this compound can undergo nucleophilic substitution through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) pathway. The operative mechanism is dictated by factors such as the solvent, the nucleophile's strength, and the electronic effects of the substituents on the aromatic ring. youtube.com

SN1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. quora.com The rate-determining first step involves the departure of the leaving group to form a resonance-stabilized benzylic carbocation. chemistry.coachquora.com The reaction rate is dependent only on the concentration of the substrate (Rate = k[R-Br]). quora.com This pathway is favored by polar protic solvents (which stabilize the ionic intermediates) and weak nucleophiles. stackexchange.com The exceptional stability of the benzyl carbocation, due to the delocalization of the positive charge into the aromatic ring, makes the SN1 pathway a viable option even for a primary halide. quora.compearson.com

SN2 Pathway: This is a single-step (concerted) mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemistry.coach The reaction rate depends on the concentrations of both the substrate and the nucleophile (Rate = k[R-Br][Nu⁻]). This pathway is favored by strong nucleophiles and polar aprotic solvents. quora.com For primary benzylic halides, the SN2 mechanism is often preferred due to the relatively unhindered nature of the benzylic carbon. ucalgary.ca

The choice between these pathways can be a delicate balance. It has been observed that for some activated benzyl bromides, both SN1 and SN2 reactions can occur concurrently. researchgate.net

Effect on SN1 Reactivity: The rate of an SN1 reaction is determined by the stability of the carbocation intermediate. doubtnut.com The electron-withdrawing halogen substituents on the 3,4-Dichloro-2-fluorobenzyl ring strongly destabilize the adjacent benzylic carbocation through their inductive effect. This destabilization increases the activation energy for the formation of the carbocation, thereby significantly slowing down the rate of SN1 reactions compared to unsubstituted benzyl bromide.

Effect on SN2 Reactivity: The impact on the SN2 pathway is less straightforward. The electron-withdrawing groups can slightly increase the electrophilicity of the benzylic carbon, making it more attractive to nucleophiles. However, they also destabilize the transition state, which has developing negative charge on the leaving group. Generally, electron-withdrawing groups are found to decrease the rate of SN2 reactions in benzyl systems, though the effect is typically less pronounced than in SN1 reactions. researchgate.net

| Reaction Pathway | Rate-Determining Step | Effect of Aromatic Halogens (Cl, F) | Predicted Reactivity vs. Benzyl Bromide |

|---|---|---|---|

| SN1 | Formation of benzylic carbocation | Strong destabilization of carbocation via inductive effect | Much Slower |

| SN2 | Concerted nucleophilic attack and leaving group departure | Slight decrease in rate due to transition state destabilization | Slower |

This table summarizes the expected impact of the electron-withdrawing halogen substituents on the rates of SN1 and SN2 reactions at the benzylic carbon.

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism. While this compound itself is achiral, considering a hypothetical chiral analogue allows for the discussion of stereochemistry.

SN2 Reaction: The SN2 mechanism involves a backside attack by the nucleophile, where it approaches the carbon atom from the side opposite to the leaving group. This leads to a predictable and complete inversion of configuration at the stereocenter, a phenomenon often likened to an umbrella flipping inside out in the wind. libretexts.orgyoutube.com

SN1 Reaction: In an SN1 reaction, the leaving group departs first, forming a planar, achiral carbocation intermediate. The nucleophile can then attack this flat intermediate from either face with equal probability. libretexts.org This results in the formation of a nearly 1:1 mixture of both possible enantiomers, a process known as racemization . youtube.com Therefore, if the reaction were to proceed via a pure SN1 pathway, any initial optical activity would be lost.

In cases where both mechanisms compete, a mixture of inversion and racemization would be observed, leading to a product with a partial net inversion of configuration. nih.gov

Electrophilic Aromatic Substitution Reactions on the Dichlorofluorobenzene Moiety

While the benzylic carbon is the site of nucleophilic attack, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS). In this type of reaction, an electrophile attacks the electron-rich π system of the benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com

The position of electrophilic attack on the substituted benzene ring is not random; it is directed by the existing substituents. The three halogen atoms (F, Cl) and the bromomethyl group (-CH₂Br) all influence the regiochemical outcome.

Halogen Directing Effects: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and thus slower to react than benzene itself. lumenlearning.comlibretexts.org However, they are ortho, para-directors . This is because the lone pairs on the halogen atom can be donated into the ring via resonance, which helps to stabilize the positively charged intermediate (the arenium ion or sigma complex) that is formed during the reaction. masterorganicchemistry.comorganicchemistrytutor.com This resonance stabilization is most effective when the electrophile adds to the ortho or para positions relative to the halogen. masterorganicchemistry.com

Bromomethyl Group Directing Effects: The -CH₂Br group is a weakly deactivating group due to the inductive effect of the bromine atom. Like other alkyl-type groups, it is also an ortho, para-director.

Combined Effects: In this compound, the final position of substitution is determined by the combined directing effects of all four substituents. The available positions for substitution are C-5 and C-6.

Position 5: This position is ortho to the chlorine at C-4 and meta to the fluorine at C-2 and the chlorine at C-3.

Position 6: This position is ortho to the fluorine at C-2 and meta to the chlorine at C-4 and the bromomethyl group at C-1.

Predicting the major product requires a nuanced analysis. Generally, activating groups (or less deactivating groups) have a stronger directing influence. Fluorine is the most electronegative halogen but its resonance effect is stronger than that of chlorine due to better p-orbital overlap with carbon. stackexchange.com This can make fluorobenzene (B45895) more reactive towards EAS than chlorobenzene. stackexchange.com The directing effects in polysubstituted benzenes can be complex, but often the position that is activated by the most groups and deactivated by the fewest will be favored. In this molecule, all substituents are deactivating. The fluorine at C-2 strongly directs ortho to C-6. The chlorine at C-4 strongly directs ortho to C-5. The chlorine at C-3 directs ortho to C-2 (blocked) and C-4 (blocked). Therefore, the competition is primarily between position 5 (directed by the C4-Cl) and position 6 (directed by the C2-F). Predicting the precise outcome would likely require computational analysis or experimental data. rsc.org

Exploration of Nitration, Sulfonation, and Other Electrophilic Functionalizations

The introduction of nitro or sulfo groups onto the aromatic ring of this compound proceeds via electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the two chlorine atoms. Typically, halogen substituents are ortho-, para-directing yet deactivating. However, the interplay of inductive and resonance effects of the three halogen atoms, along with the steric hindrance they impose, can lead to complex product mixtures or require specific reaction conditions to achieve high selectivity.

Research into the nitration and sulfonation of similarly substituted aromatic compounds suggests that the positions most susceptible to electrophilic attack would be those least sterically hindered and electronically favored. The development of highly regioselective methods for these functionalizations is an area of ongoing research, often involving the use of specific catalysts or tailored reaction conditions to control the outcome.

Oxidation and Reduction Reactions

The benzylic carbon of this compound is susceptible to oxidation. A common and effective method for this transformation is the use of oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). These strong oxidants typically convert the benzylic position into a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com The reaction proceeds through the formation of a benzylic radical, which is relatively stable. masterorganicchemistry.com For substrates with another substituent at the benzylic position, oxidation will yield a ketone instead. masterorganicchemistry.com

Gentler oxidizing agents can be employed to achieve partial oxidation to the corresponding aldehyde or ketone. masterorganicchemistry.com Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can be used for benzylic bromination, which can then be hydrolyzed to an alcohol and subsequently oxidized to an aldehyde or ketone. masterorganicchemistry.com Other methods for selective benzylic oxidation include the use of IBX (o-iodoxybenzoic acid) or Oxone®, which can proceed via radical mechanisms. masterorganicchemistry.com

The removal of halogen atoms from the aromatic ring or the benzylic position of this compound can be accomplished through various reductive dehalogenation methods. Catalytic hydrogenation is a common approach, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method can often lead to the removal of the benzylic bromine and, under more forcing conditions, the chlorine atoms from the aromatic ring.

Another strategy involves the use of reducing agents like tin hydrides (e.g., tributyltin hydride) in a radical-mediated process. This method offers a different selectivity profile and can sometimes be more effective for the removal of specific halogen atoms. The choice of reducing agent and reaction conditions is critical to control the extent of dehalogenation and achieve the desired product.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and this compound is a viable substrate for such transformations. rhhz.net

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org In the context of this compound, the benzylic bromide is the primary site for coupling. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle begins with the oxidative addition of the benzyl bromide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand is crucial for the success of the Suzuki coupling. For instance, sterically hindered phosphine ligands can enhance the rate and efficiency of the reaction. The reactivity of the C-Cl bonds on the aromatic ring is generally lower than that of the C-Br bond at the benzylic position, allowing for selective coupling at the benzylic site under appropriate conditions. However, with suitable catalysts and conditions, coupling at the chloro-substituted positions can also be achieved.

Table 1: Example of Suzuki Coupling Reaction Conditions

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(PPh3)4 |

| Base | Na2CO3 |

| Solvent | Toluene (B28343)/Water |

| Temperature | 80-100 °C |

This table presents a general set of conditions and may require optimization for specific substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or benzyl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of anilines and their derivatives. For this compound, the benzylic bromide readily participates in this transformation.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the benzyl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the desired amine product and regenerate the catalyst. wikipedia.org The choice of phosphine ligand is critical and has been a major area of development in this field. A variety of ligands, often bulky and electron-rich, have been designed to facilitate the coupling of a wide range of amines and aryl/benzyl halides. libretexts.org

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples |

| Catalyst Precursor | Source of active Pd(0) | Pd2(dba)3, Pd(OAc)2 |

| Ligand | Stabilizes Pd, facilitates key steps | tBu3P, RuPhos, DavePhos |

| Base | Deprotonates the amine | NaOtBu, LiHMDS, K2CO3 |

| Solvent | Dissolves reactants | Toluene, THF, Dioxane |

The selection of specific components depends on the substrates being coupled.

The development of these coupling methodologies has significantly expanded the synthetic utility of compounds like this compound, enabling the construction of complex molecules with diverse functionalities.

Other C-Heteroatom Bond Formations

The electrophilic nature of the benzylic carbon in this compound makes it a prime candidate for nucleophilic substitution reactions, leading to the formation of various carbon-heteroatom bonds. These transformations are fundamental in the construction of more complex molecular frameworks.

The primary mechanism governing these reactions is typically the S(_N)2 (bimolecular nucleophilic substitution) pathway. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide leaving group. The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. Given that this compound is a primary benzyl halide, it is particularly well-suited for S(_N)2 reactions.

Formation of C-O, C-S, and C-N Bonds

The versatility of this compound is demonstrated by its reactions with a variety of heteroatom nucleophiles. While specific experimental data for this exact compound is limited in publicly available literature, its reactivity can be inferred from analogous transformations of similarly substituted benzyl bromides.

Ether and Thioether Synthesis: The Williamson ether synthesis provides a classic route to ethers via the reaction of an alkoxide with an alkyl halide. Similarly, thioethers can be synthesized by reacting the benzyl bromide with a thiolate nucleophile. These reactions are typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the anionic species.

Amine Synthesis: The formation of carbon-nitrogen bonds can be achieved through the N-alkylation of primary or secondary amines with this compound. This reaction generally proceeds under basic conditions to neutralize the hydrogen bromide formed as a byproduct.

The following table summarizes representative conditions for these types of reactions, based on studies of analogous fluorinated and chlorinated benzyl bromides.

| Heteroatom Nucleophile | Reagent/Solvent System | Product Type |

| Oxygen | Alcohol / Base (e.g., NaH) in DMF | Ether |

| Sulfur | Thiol / Base (e.g., K₂CO₃) in Acetonitrile | Thioether |

| Nitrogen | Amine / Base (e.g., Et₃N) in CH₂Cl₂ | Substituted Amine |

This table presents generalized conditions based on the reactivity of similar benzyl bromides.

Radical Reactions and Photochemical Activation

Beyond its utility in nucleophilic substitution reactions, the carbon-bromine bond in this compound is susceptible to homolytic cleavage, opening avenues for radical-mediated transformations. This reactivity can often be initiated by photochemical means or with the use of radical initiators.

The fundamental process involves the generation of a 3,4-dichloro-2-fluorobenzyl radical. This can be achieved through the input of energy, typically in the form of UV light, which induces the homolysis of the relatively weak C-Br bond.

Radical Chain Mechanisms

Once formed, the benzyl radical can participate in a variety of chain reactions, which are characterized by three key stages:

Initiation: The initial formation of the radical species from the parent molecule.

Propagation: A series of steps where the initial radical reacts with other molecules to form new radical species, which continue the chain.

Termination: The combination of two radical species to form a stable, non-radical product, thus ending the chain reaction.

A common radical reaction involving benzyl bromides is photochemical bromination, where a substituted toluene is converted to a benzyl bromide. While this compound is the product of such a reaction starting from 3,4-dichloro-2-fluorotoluene (B6322701), its own photolysis can lead to further radical reactions. For instance, in the absence of other trapping agents, the benzyl radicals could dimerize or abstract hydrogen atoms from the solvent.

The following table outlines the general steps in a hypothetical radical dehalogenation of this compound.

| Reaction Stage | Description |

| Initiation | Homolytic cleavage of a radical initiator (e.g., AIBN) upon heating or UV irradiation. |

| Propagation Step 1 | The initiator radical abstracts a hydrogen atom from a donor molecule to generate a new radical. |

| Propagation Step 2 | The newly formed radical reacts with this compound, abstracting the bromine atom to form the 3,4-dichloro-2-fluorobenzyl radical. |

| Propagation Step 3 | The 3,4-dichloro-2-fluorobenzyl radical abstracts a hydrogen atom from the hydrogen donor to form 3,4-dichloro-2-fluorotoluene and regenerate the donor radical. |

| Termination | Combination of any two radical species present in the reaction mixture. |

This table describes a generalized, hypothetical radical dehalogenation pathway.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dichloro 2 Fluorobenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For a molecule like 3,4-dichloro-2-fluorobenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive picture of its atomic connectivity and chemical environment.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, two distinct regions of signals are anticipated: the aromatic region and the aliphatic region corresponding to the benzylic protons.

The aromatic region would feature signals from the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as distinct multiplets. Their chemical shifts would be influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom. For comparison, the aromatic protons of related compounds such as 1-bromo-2,4-dichlorobenzene (B72097) and 1,3-dichloro-2-fluorobenzene appear in the range of 7.0 to 7.6 ppm chemicalbook.comchemicalbook.com. The coupling of these protons with each other and with the adjacent fluorine atom would result in complex splitting patterns.

The benzylic protons of the -CH₂Br group would give rise to a single resonance in the aliphatic region, typically between 4.4 and 4.7 ppm. This signal would likely appear as a doublet due to coupling with the adjacent fluorine atom on the aromatic ring (²J-H-F coupling). For instance, the benzylic protons in o-bis(bromomethyl)benzene appear as a singlet at 4.68 ppm, while those in p-bis(bromomethyl)benzene are observed at 4.48 ppm rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic CH | ~7.2 - 7.8 | Multiplet |

| Aromatic CH | ~7.2 - 7.8 | Multiplet |

| Benzylic CH₂ | ~4.5 - 4.8 | Doublet |

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring and the one benzylic carbon.

The chemical shifts of the aromatic carbons would be spread over a range, influenced by the attached halogens. The carbon atom bonded to fluorine would exhibit a large C-F coupling constant. The carbons bonded to chlorine would also show characteristic shifts. Based on data for similar compounds like 1,3-dichloro-2-fluorobenzene and various dichlorobenzyl bromides, the aromatic carbons are expected to resonate between approximately 115 and 140 ppm chemicalbook.comrsc.org.

The benzylic carbon of the -CH₂Br group would appear at a higher field (lower ppm value) compared to the aromatic carbons, likely in the range of 25-35 ppm. For example, the benzylic carbon in o-bis(bromomethyl)benzene is observed at 30.1 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-F | ~155 - 165 (with C-F coupling) |

| Aromatic C-Cl | ~130 - 140 |

| Aromatic C-Cl | ~130 - 140 |

| Aromatic C-H | ~125 - 135 |

| Aromatic C-H | ~125 - 135 |

| Aromatic C-C | ~120 - 130 |

| Benzylic CH₂ | ~25 - 35 |

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. azom.com It offers a wide range of chemical shifts, making it an excellent tool for identifying the chemical environment of fluorine atoms. azom.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is influenced by the electronic effects of the substituents on the aromatic ring. The presence of two chlorine atoms and a bromomethyl group will affect the electron density around the fluorine nucleus. In similar aromatic fluorine compounds, the ¹⁹F chemical shifts can vary significantly. For instance, fluorobenzene (B45895) shows a signal at -113.15 ppm relative to CFCl₃ colorado.edu. The signal for this compound would be expected to be a multiplet due to coupling with the neighboring aromatic protons.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. In the case of this compound, a COSY spectrum would show cross-peaks between the two aromatic protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This experiment would definitively link the signals of the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum, and the benzylic proton signal to the benzylic carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the benzylic CH₂ group would be observed in the range of 3000-2850 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to several bands in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond in the benzylic group is expected to appear in the region of 700-500 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations for the aromatic chlorides would be found in the 1100-800 cm⁻¹ range.

C-F Stretching: The carbon-fluorine stretching vibration is typically strong and occurs in the 1350-1000 cm⁻¹ region. For fluorobenzene, this band is observed around 1230 cm⁻¹ irphouse.com.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1350 - 1000 |

| C-Cl | Stretching | 1100 - 800 |

| C-Br | Stretching | 700 - 500 |

Raman Spectroscopy and Microspectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint based on its specific covalent bonds and symmetry. For this compound, Raman analysis would be expected to reveal characteristic peaks corresponding to its functional groups. Key vibrational modes would include:

C-H stretching of the aromatic ring.

C-C stretching within the benzene ring.

CH2-Br stretching and bending modes associated with the bromomethyl group.

While specific experimental Raman spectra for this compound are not widely published, data for related compounds such as 2-Fluorobenzyl bromide are available and show characteristic vibrational bands that can be used for comparative analysis. spectrabase.com Raman microspectroscopy could further be employed to analyze the compound's distribution and homogeneity in a solid matrix or to identify it within a mixture on a microscopic scale.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. For this compound (C₇H₄BrCl₂F), the predicted monoisotopic mass is 255.88576 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The technique can also identify the compound through the detection of various adducts.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 256.89304 |

| [M+Na]⁺ | 278.87498 |

| [M-H]⁻ | 254.87848 |

| [M+NH₄]⁺ | 273.91958 |

| [M+K]⁺ | 294.84892 |

| [M]⁺ | 255.88521 |

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for separating volatile compounds and confirming their identity. In the analysis of this compound, a sample is vaporized and passed through a capillary column, which separates it from any impurities, starting materials, or isomeric byproducts. The retention time from the GC provides a key identifying characteristic.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint. This technique is crucial for differentiating positional isomers, which can have very similar properties but distinct mass spectra or retention times. nih.govresearchgate.net For instance, the mass spectrum of the related isomer 3-Chloro-2-fluorobenzyl bromide shows a distinct pattern that could be compared against that of the target compound to ensure correct identification. nist.gov GC-MS is also widely used with derivatization agents, such as pentafluorobenzyl bromide, to enhance the detection of other analytes. science.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands resulting from π → π* transitions within the benzene ring.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis

X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, XRD analysis would yield a wealth of structural information, including:

The crystal system and space group.

Precise bond lengths and bond angles for all atoms in the molecule.

The conformation of the molecule in the solid state.

Details of intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

This level of detail is unparalleled by other techniques. For example, XRD studies on complex molecules containing a chloro-fluorobenzyl group have successfully elucidated their complete structures and intermolecular interactions in the crystal lattice. iucr.org

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen (CHN) in a sample. For a pure sample of this compound, the experimentally determined percentages should match the theoretical values calculated from its molecular formula, C₇H₄BrCl₂F. uni.lusigmaaldrich.com This analysis serves as a crucial check of purity and confirms the empirical formula of the synthesized compound. Any significant deviation from the theoretical values would indicate the presence of impurities or an incorrect structural assignment.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 32.62% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.56% |

| Bromine | Br | 79.904 | 1 | 79.904 | 30.99% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 27.51% |

| Fluorine | F | 18.998 | 1 | 18.998 | 7.37% |

| Total | | | | 257.917 | 100.00% |

Computational Chemistry and Theoretical Investigations of 3,4 Dichloro 2 Fluorobenzyl Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in predicting a wide range of properties for 3,4-Dichloro-2-fluorobenzyl bromide by approximating the electron density of the molecule.

The first step in most computational studies is geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the bromomethyl (-CH2Br) group to the phenyl ring.

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure. The distribution of electron density within this compound is highly influenced by the presence of four electronegative halogen atoms (F, Cl, Br). This leads to a non-uniform charge distribution across the molecule.

DFT is a reliable tool for predicting various spectroscopic properties, which can aid in the characterization of the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies help in assigning the absorption bands observed in experimental IR spectra. For this compound, key vibrational modes would include C-H stretching and bending of the aromatic ring and the methylene group, C-C stretching of the ring, and the characteristic stretching vibrations of the C-F, C-Cl, and C-Br bonds. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict the ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values are typically correlated with experimental data to confirm the molecular structure. The calculations would predict distinct chemical shifts for the two aromatic protons and the two protons of the methylene group, influenced by the electronic environment created by the adjacent halogen substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. scielo.org.za The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of electrons from occupied molecular orbitals (e.g., π orbitals of the benzene (B151609) ring) to unoccupied molecular orbitals (e.g., π* orbitals).

| Spectroscopic Parameter | Computational Method | Predicted Information |

| IR Frequencies | DFT (e.g., B3LYP/6-31G(d)) | Wavenumbers and intensities of vibrational modes (C-H, C-F, C-Cl, C-Br stretches and bends). |

| NMR Chemical Shifts | DFT/GIAO | ¹H and ¹³C chemical shifts for each unique atom in the molecule. |

| UV-Vis Absorption | TD-DFT | Absorption wavelengths (λmax) and intensities of electronic transitions (e.g., π → π*). |

DFT is crucial for exploring the reactivity of this compound by mapping potential reaction pathways. A common reaction for this type of compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile.

Computational chemists can model this process by identifying the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com Locating the TS allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This provides insight into the reaction kinetics. mdpi.com The geometry of the transition state reveals the mechanism of the reaction (e.g., whether it follows an SN1 or SN2-like pathway). This analysis is vital for understanding how the molecule behaves in chemical reactions and for designing synthetic routes. mdpi.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and spatial distributions of these orbitals are key predictors of a molecule's reactivity. youtube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to be a π-orbital primarily located on the electron-rich aromatic ring. Its energy level is related to the molecule's ionization potential.

LUMO: The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. youtube.com For this molecule, the LUMO is anticipated to be localized significantly on the antibonding σ* orbital of the C-Br bond. This makes the carbon atom of the methylene group highly susceptible to attack by nucleophiles. wuxibiology.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more reactive. DFT calculations provide precise energies for these orbitals, allowing for the quantitative assessment of the molecule's stability and electrophilic/nucleophilic character. researchgate.net

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating orbital; involved in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting orbital; site of attack for nucleophiles. |

| HOMO-LUMO Gap | Energy difference (ΔE = ELUMO - EHOMO) | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is calculated by plotting the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, an MEP map would visually confirm the insights from other analyses. The map would likely show negative potential (red/yellow) around the highly electronegative fluorine and chlorine atoms due to their lone pairs of electrons. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the CH2Br group and the aromatic ring, with the most positive potential likely associated with the methylene carbon attached to the bromine, highlighting it as the primary site for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. uni-muenchen.de It provides a localized, Lewis-like picture of molecular bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.deepstem.net

For this compound, an NBO analysis would quantify the electron density in the bonds between the atoms (e.g., C-Cl, C-F, C-Br, and C-C bonds within the benzene ring) and in the lone pairs of the halogen atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are calculated using second-order perturbation theory. uni-muenchen.de These interactions reveal the extent of electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, which stabilizes the molecule. For instance, one could investigate hyperconjugative interactions between the lone pairs of the fluorine, chlorine, and bromine atoms and the antibonding orbitals (σ) of adjacent C-C or C-H bonds, or the π orbitals of the benzene ring. The stabilization energy (E(2)) associated with these interactions would provide quantitative insight into their significance.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density to define chemical concepts like atoms and chemical bonds. nih.gov Developed by Richard Bader, this method partitions a molecule into atomic basins based on the topology of the electron density. nih.gov Critical points in the electron density, where the gradient is zero, are located and classified to describe the bonding.

A QTAIM analysis of this compound would involve calculating the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) for each bond in the molecule. The properties at these BCPs provide a detailed description of the nature of the chemical bonds.

Electron Density (ρ(r)) : A higher value at the BCP indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic, van der Waals, hydrogen bonds) (∇²ρ(r) > 0).

Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry along the bond path, indicating the π-character of a bond.

A data table from a QTAIM study would present these values for each bond, allowing for a rigorous classification of the intramolecular interactions, such as the covalent character of the C-halogen bonds and the aromatic C-C bonds.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule.

For this compound, an MD simulation would track the trajectory of each atom, revealing the molecule's preferred conformations and the energy barriers between them. A key focus would be the rotational dynamics of the bromomethyl (-CH₂Br) group relative to the substituted benzene ring. The simulation could predict the most stable rotamers and the timescale of transitions between them. By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, one could identify the most rigid and flexible parts of the molecule.

Data from an MD simulation could be presented as a Ramachandran-like plot for the dihedral angle defining the orientation of the -CH₂Br group, showing the probability of finding the molecule in different conformations. A table could summarize the lowest energy conformations and their relative populations at a given temperature.

In Silico Predictions of Chemical Reactivity and Selectivity

In silico methods for predicting chemical reactivity often rely on quantum chemical calculations to determine various molecular properties and reactivity descriptors. These methods can provide insights into how a molecule will behave in a chemical reaction.

For this compound, these predictions would likely focus on its behavior as an electrophile, particularly in nucleophilic substitution reactions where the bromide ion acts as a leaving group. Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO's energy and spatial distribution would indicate the most likely site for nucleophilic attack, which is expected to be the benzylic carbon atom. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. The positive potential region around the benzylic carbon would confirm its electrophilic character.

Calculated Atomic Charges : Methods like Mulliken or Natural Population Analysis (NPA) would assign partial charges to each atom, quantifying the electrophilicity of the benzylic carbon.

A data table summarizing these in silico predictions would list the HOMO and LUMO energies, the HOMO-LUMO gap, and the calculated partial charges on key atoms. This data would be instrumental in predicting the molecule's reactivity towards various nucleophiles and the selectivity of such reactions.

Role As a Versatile Chemical Intermediate in Complex Organic Synthesis

Precursor for Advanced Pharmaceutical Intermediates

Halogenated benzyl (B1604629) halides are fundamental building blocks in medicinal chemistry. The introduction of these moieties can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. 3,4-Dichloro-2-fluorobenzyl bromide, by analogy with related compounds, serves as a key precursor for constructing complex pharmaceutical intermediates.

Synthesis of Halogenated Biphenyl (B1667301) Scaffolds

The biphenyl motif is a privileged structure found in numerous pharmaceuticals. The synthesis of substituted biphenyls often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between an aryl halide and an arylboronic acid. nih.gov While the benzyl bromide group is the most reactive site for nucleophilic substitution, the chlorine atoms on the aromatic ring of this compound could potentially undergo such cross-coupling reactions to form biphenyl derivatives.

For instance, the synthesis of 4-bromo-2-fluorobiphenyl (B126189) has been achieved through methods starting from precursors like o-fluoroaniline, demonstrating the feasibility of constructing such halogenated biphenyl systems. google.com Similarly, aryl halides like 1-bromo-2,5-dichloro-3-fluorobenzene (B1268532) are known to participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This suggests that this compound could be utilized in a similar fashion, with one of its aryl chlorine atoms serving as a handle for coupling, likely after the more reactive benzyl bromide has been transformed.

Construction of Nitrogen-Containing Heterocyclic Systems (e.g., Thiazoles, Piperazines)

Nitrogen-containing heterocycles are the most common ring systems found in FDA-approved drugs. pitt.edu The synthesis of these structures often involves the alkylation of a nitrogen atom within the heterocyclic ring. The highly reactive benzyl bromide group makes this compound an excellent alkylating agent for this purpose.

The utility of fluorinated benzyl bromides in this context is well-documented. For example, 2-fluorobenzyl bromide is used in the synthesis of 2-pyrrolo[2,3-d]pyrimidines and as an alkylating agent for preparing 8-alkylated imidazolo[1,2-a]pyrimid-5-ones. sigmaaldrich.com Another related compound, 4-bromo-2-fluorobenzyl bromide, is employed in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione, a complex molecule containing multiple heterocyclic rings. sigmaaldrich.com Based on these examples, this compound is expected to react readily with nitrogen nucleophiles in rings like thiazoles, piperazines, imidazoles, and pyrazoles to yield N-benzylated heterocyclic products, which are key intermediates in drug discovery.

Building Block for Complex Polycyclic Aromatic Compounds

Beyond simple alkylation, benzyl halides are instrumental in constructing more elaborate polycyclic aromatic systems. They can participate in Friedel-Crafts alkylation reactions to attach the benzyl group to another aromatic ring, forming diarylmethane structures that can be precursors to larger fused systems. The synthesis of valsartan, for example, involves the N-protection of an amino acid ester with 1-bromo-4-(bromomethyl)benzene, which is a key step in building the final complex molecule. nih.gov This highlights how benzyl halide intermediates are used to link different molecular fragments together in the assembly of complex therapeutic agents.

Intermediate in Agrochemical Development

The principles that make this compound a valuable pharmaceutical intermediate also apply to the field of agrochemical development. The synthesis of modern pesticides and herbicides often involves the creation of complex organic molecules with high efficacy and specific modes of action. The inclusion of multiple halogen atoms, as seen in the subject compound, is a common strategy to increase biological activity and tune physicochemical properties like lipophilicity and environmental persistence. The use of halogenated benzyl derivatives as key intermediates is widespread in the synthesis of agrochemicals.

Synthesis of Specialty Chemicals and Materials

The unique substitution pattern of this compound makes it an attractive monomer or intermediate for the synthesis of specialty chemicals and high-performance materials. The incorporation of fluorine and chlorine atoms into polymers or other materials can impart desirable properties such as:

Thermal Stability: Halogenated aromatic compounds often exhibit enhanced resistance to thermal degradation.

Chemical Resistance: The electron-withdrawing nature of the halogens can make the aromatic ring less susceptible to certain chemical reactions.

Flame Retardancy: Chlorinated and brominated compounds are frequently used as flame retardants.

By reacting the benzyl bromide group with appropriate monomers or polymer backbones, materials scientists can create novel polymers with tailored properties for specialized applications.

Design and Synthesis of Novel Synthetic Reagents

This compound can serve not only as a building block but also as a starting material for creating other useful synthetic reagents. The reactive C-Br bond can be transformed to generate a variety of other functional groups, thereby creating new tools for organic synthesis. Potential transformations include:

Phosphonium Salts: Reaction with triphenylphosphine (B44618) would yield a 3,4-dichloro-2-fluorobenzylphosphonium bromide salt. This salt is a precursor for a Wittig reagent, which could be used to introduce the 3,4-dichloro-2-fluorobenzylidene group (=CH-Ar) into molecules like aldehydes and ketones.

Organometallic Reagents: While challenging due to the other reactive sites, it could potentially be converted into an organometallic species like a Grignard reagent (RMgX) or an organolithium reagent (RLi) under carefully controlled conditions. These reagents are powerful nucleophiles used to form new carbon-carbon bonds.

Azides and Other Nucleophilic Derivatives: The bromide can be readily displaced by other nucleophiles, such as the azide (B81097) ion (N₃⁻), to form 1-(azidomethyl)-3,4-dichloro-2-fluorobenzene. This azide can then be used in "click chemistry" (e.g., Huisgen cycloaddition) or reduced to form the corresponding benzylamine (B48309).

Derivatization Strategies and Functionalization Pathways for 3,4 Dichloro 2 Fluorobenzyl Bromide

Alkylation Reactions Using the Benzylic Bromide

The primary mode of reactivity for 3,4-dichloro-2-fluorobenzyl bromide is as an electrophile in alkylation reactions. The carbon atom of the bromomethyl group is susceptible to nucleophilic attack, leading to the displacement of the bromide ion and the formation of a new covalent bond.

The creation of carbon-carbon (C-C) bonds is a cornerstone of synthetic organic chemistry. While specific documented examples of Grignard or organolithium reactions with this compound are not widely available in public literature, the established reactivity of analogous benzyl (B1604629) halides indicates the feasibility of these transformations.

Organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful carbon-based nucleophiles that readily engage in SN2-type reactions with benzylic halides. This reaction pathway facilitates the formation of a new C-C bond. For instance, a patent detailing the synthesis of intermediates for azolyl derivatives describes the reaction of 4-fluorobenzyl bromide with magnesium to generate the corresponding Grignard reagent, which subsequently reacts with an electrophile. google.com This demonstrates the general applicability of Grignard chemistry to fluorinated benzyl halides. The reaction of this compound with such reagents would be expected to proceed in a similar fashion, yielding a variety of substituted toluene (B28343) derivatives.

A general scheme for these reactions can be depicted as: